

Application Notes and Protocols for the c-Myc Inhibitor 10074-G5

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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895

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This document provides detailed information on the c-Myc inhibitor **10074-G5**, including supplier and purity details, its mechanism of action, and protocols for key experimental applications.

Supplier and Purity Information

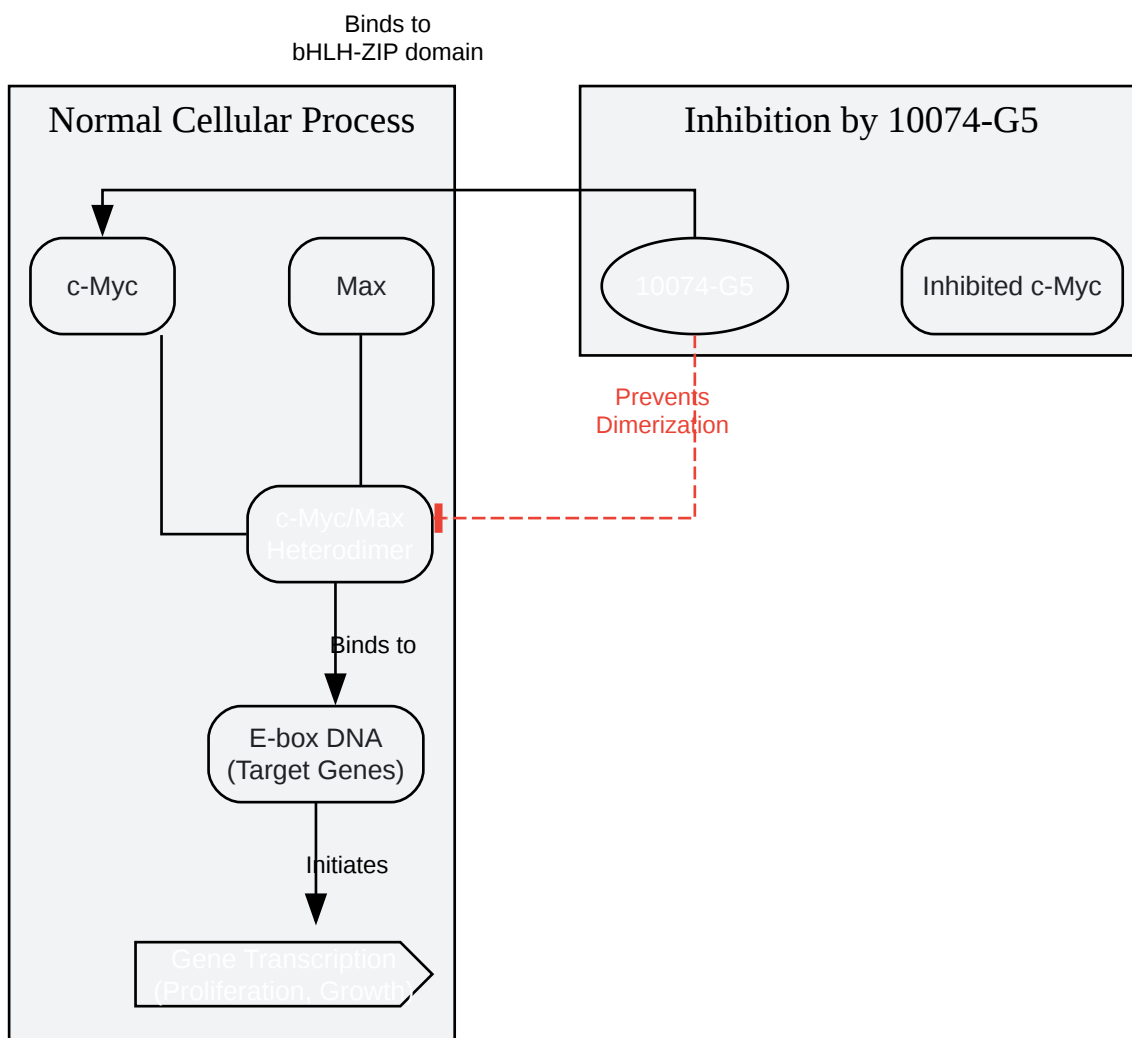
10074-G5 is available from various chemical suppliers. The following table summarizes the available information on purity from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for batch-specific purity data.

Supplier	Purity	Catalog Number
Selleck Chemicals	≥98%	S7799
MedchemExpress	99.85%	HY-13962
Cayman Chemical	≥98%	10010321
Tocris Bioscience	>98%	3401
Sigma-Aldrich	≥98% (HPLC)	SML1313

Mechanism of Action

10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein, which is a key regulator of cellular proliferation, differentiation, and apoptosis and is frequently overexpressed in a wide range of human cancers.[1][2] The transcriptional activity of c-Myc is dependent on its heterodimerization with its partner protein, Max, through their basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1]

10074-G5 functions by binding to the bHLH-ZIP domain of c-Myc, with a reported binding affinity (Kd) of 2.8 μ M.[3][4] This binding event distorts the conformation of the c-Myc protein, thereby preventing its heterodimerization with Max.[1][3] By inhibiting the formation of the c-Myc/Max complex, **10074-G5** effectively blocks the transcriptional activity of c-Myc, leading to downstream effects such as cell cycle arrest and apoptosis in c-Myc-overexpressing cancer cells.[1] It has been shown to inhibit c-Myc/Max dimerization in Daudi cells by approximately 75% after 4 hours of treatment.[1]



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Figure 1: Signaling pathway of c-Myc and inhibition by **10074-G5**.

In Vitro and In Vivo Activity

In Vitro: **10074-G5** has demonstrated cytotoxic effects in various cancer cell lines that overexpress c-Myc. For instance, it inhibits the growth of Daudi Burkitt's lymphoma cells and HL-60 promyelocytic leukemia cells with IC₅₀ values of 15.6 μ M and 13.5 μ M, respectively.[2] [4] Treatment of Daudi cells with 10 μ M **10074-G5** has been shown to decrease total c-Myc protein expression by approximately 40% after 24 hours.[1][3]

In Vivo: The in vivo efficacy of **10074-G5** has been challenging due to its rapid metabolism.[1] In mice bearing Daudi xenografts, intravenously administered **10074-G5** (20 mg/kg) had a short plasma half-life of 37 minutes.[1][5] This rapid clearance resulted in insufficient tumor concentrations of the compound to effectively inhibit c-Myc/Max dimerization, leading to a lack of significant anti-tumor activity in this model.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of **10074-G5**.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of **10074-G5** on cancer cell lines.

Materials:

- Target cancer cell line (e.g., Daudi, HL-60)
- Complete culture medium
- **10074-G5** (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

- Prepare serial dilutions of **10074-G5** in complete culture medium. The final concentration of DMSO should be less than 0.1%.
- Remove the medium from the wells and add 100 µL of the **10074-G5** dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37°C.^[5]
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Figure 2: Experimental workflow for an MTT cell viability assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is designed to determine if **10074-G5** disrupts the interaction between c-Myc and Max.

Materials:

- Daudi cells
- Complete culture medium
- **10074-G5** (dissolved in DMSO)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-c-Myc antibody
- Anti-Max antibody
- Protein A/G agarose beads
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary and secondary antibodies
- Chemiluminescent substrate

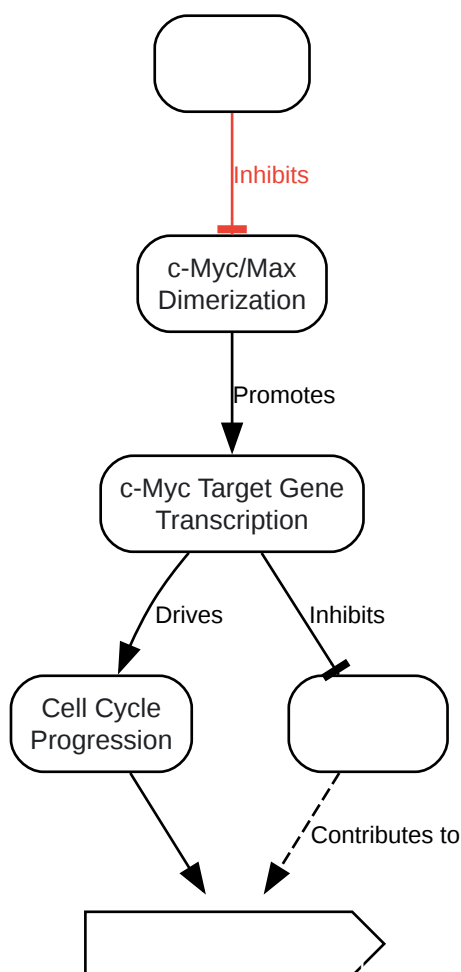
Procedure:

- Cell Treatment and Lysis:
 - Treat Daudi cells with 10 μ M **10074-G5** or vehicle (DMSO) for 4-24 hours.[\[1\]](#)
 - Harvest cells and lyse them in ice-cold lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads.
 - Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for another 2-4 hours.
 - Wash the beads several times with lysis buffer to remove non-specific binding.

- Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against Max overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the Max band in the **10074-G5** treated sample indicates disruption of the c-Myc/Max interaction.

Downstream Cellular Effects

Inhibition of the c-Myc/Max complex by **10074-G5** can lead to several downstream cellular consequences, primarily cell cycle arrest and apoptosis.



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Figure 3: Logical relationship of **10074-G5**'s effects on the cell cycle and apoptosis.

By disrupting c-Myc's transcriptional activity, **10074-G5** can downregulate the expression of genes essential for cell cycle progression, leading to cell cycle arrest. Furthermore, the inactivation of c-Myc can promote the expression of pro-apoptotic genes, ultimately inducing programmed cell death in cancer cells.[1] These combined effects contribute to the overall anti-proliferative activity of **10074-G5**.

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References

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